Reglan - 54143-57-6

Reglan

Catalog Number: EVT-275794
CAS Number: 54143-57-6
Molecular Formula: C14H23Cl2N3O2
Molecular Weight: 336.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Metoclopramide hydrochloride is a benzamide derivative classified as a dopamine receptor antagonist. [] It is commonly used in scientific research to investigate gastrointestinal motility and as a tool to manipulate dopamine signaling pathways. [, ]

Future Directions
  • Investigating its role in treating gastroparesis: While metoclopramide hydrochloride is currently used to manage gastroparesis, further research is needed to optimize its use and minimize side effects. []
  • Developing new formulations with improved efficacy and tolerability: New delivery systems, such as microencapsulation, hold promise for enhancing its therapeutic potential while mitigating adverse effects. []

Sodium Monofluoroacetate (Compound 1080)

Relevance: Research explored whether Metoclopramide could mitigate Compound 1080-induced vomiting in coyotes. This study aimed to understand if Metoclopramide's antiemetic properties could counteract this undesirable effect of Compound 1080. While Metoclopramide is primarily known for its use in managing nausea and vomiting in humans, this research explored its potential application in veterinary toxicology. The study found that Metoclopramide did not prevent 1080-induced vomiting in coyotes [, ].

Haloperidol

Relevance: In one case report [], a physician experiencing severe akathisia (a side effect of Metoclopramide) was treated with Haloperidol. This treatment aimed to manage the distressing restlessness and agitation associated with akathisia. Paradoxically, Haloperidol is known to potentially worsen akathisia and dystonia, particularly in individuals already experiencing these side effects. In the case report, the use of Haloperidol further exacerbated the physician's symptoms, highlighting the complex interplay between medications and the need for careful consideration when managing drug-induced movement disorders.

Diphenhydramine (Benadryl)

Relevance: The case report [] mentions the use of intravenous Diphenhydramine (Benadryl) as part of the inpatient treatment for akathisia induced by medications like Metoclopramide. Diphenhydramine, due to its anticholinergic properties, can help alleviate the symptoms of akathisia, such as restlessness and agitation.

Overview

Metoclopramide, a medication primarily used to treat nausea and vomiting, is classified as a dopamine receptor antagonist. It acts on the central nervous system and gastrointestinal tract to enhance gastrointestinal motility. Metoclopramide is commonly prescribed for conditions such as gastroparesis, postoperative nausea, and as an adjunct in chemotherapy-induced nausea.

Source

Metoclopramide is synthesized from various chemical precursors through several methods, with its hydrochloride salt form being the most prevalent in clinical use. The compound was first developed in the 1960s and has since been included in numerous pharmacopoeias worldwide.

Classification

Metoclopramide is classified under the following categories:

  • Pharmacological Class: Antiemetic and gastroprokinetic agent.
  • Chemical Class: Benzamide derivative.
  • ATC Code: A03FA01 (Antiemetics and Antinauseants).
Synthesis Analysis

Methods

The synthesis of metoclopramide typically involves several key steps:

  1. Formation of the Benzamide Structure: This can be achieved through the reaction of 2-chloro-5-methoxyterephthalic acid with an alkyl alcohol or phenol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid .
  2. Amine Addition: The benzamide derivative is then reacted with N,N-diethylethylenediamine to form metoclopramide, typically under heating conditions .

Technical Details

  • Reaction Conditions:
    • Temperature: Ranges from -20 °C to 80 °C, preferably between 0 °C and 40 °C.
    • Time: Typically from 10 minutes to 5 hours.
  • Yield Optimization: The use of different solvents and catalysts can significantly affect the yield and purity of metoclopramide produced.
Molecular Structure Analysis

Structure

The molecular formula of metoclopramide is C14H22ClN3O2. Its structure features:

  • A benzamide moiety
  • A dimethylamino group
  • A methoxy substituent on the aromatic ring
Chemical Reactions Analysis

Reactions

Metoclopramide undergoes various chemical reactions including:

  1. N-Oxidation: This reaction can be utilized for analytical purposes to quantify metoclopramide in pharmaceutical formulations .
  2. Acid-Base Reactions: As a weak base, it reacts with acids to form salts, enhancing its solubility and stability for pharmaceutical applications.

Technical Details

The reactions involving metoclopramide are often characterized by their sensitivity to pH and temperature, which can significantly influence the reaction kinetics and product stability.

Mechanism of Action

Metoclopramide exerts its effects primarily through:

  1. Dopamine Receptor Antagonism: It blocks dopamine D2 receptors in the central nervous system, which reduces nausea and vomiting.
  2. Serotonin Receptor Agonism: It also acts on serotonin receptors, enhancing gastrointestinal motility by increasing peristalsis.

Data

Clinical studies have shown that metoclopramide effectively increases gastric emptying time and reduces symptoms of nausea in various patient populations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water; slightly soluble in alcohol.
  • Melting Point: Approximately 200 °C.

Chemical Properties

  • pKa Value: Approximately 8.0 (indicating it is a weak base).
  • Stability: Sensitive to light; should be stored in a cool, dry place.
Applications

Metoclopramide has several scientific uses:

  • Clinical Applications: Widely used for treating nausea associated with chemotherapy, surgery, and gastroparesis.
  • Research Applications: Investigated for its potential effects on gastrointestinal motility disorders and its role in enhancing drug absorption .
  • Analytical Chemistry: Employed in various analytical techniques for quantifying drug concentrations in biological samples .
Pharmacological Mechanisms of Action

Dopaminergic Receptor Antagonism: D2 Receptor Modulation in the Chemoreceptor Trigger Zone

Metoclopramide functions as a competitive antagonist at dopamine D₂ receptors, with its most significant antiemetic action occurring in the chemoreceptor trigger zone (CTZ) within the area postrema of the medulla oblongata. This circumventricular organ lies outside the blood-brain barrier, allowing metoclopramide access to inhibit dopamine binding. Dopaminergic stimulation in the CTZ activates the vomiting center; by blocking D₂ receptors, metoclopramide interrupts this signaling cascade, preventing nausea and vomiting initiation [1] [3] [8].

The antagonism occurs at both presynaptic and postsynaptic D₂ receptors. Presynaptic blockade prevents dopamine-mediated inhibition of acetylcholine (ACh) release from enteric neurons, while postsynaptic blockade directly counters dopamine's inhibitory effects on GI smooth muscle. This results in disinhibition of cholinergic activity, a crucial mechanism underlying its prokinetic effects (discussed in section 1.3). Importantly, metoclopramide's central D₂ antagonism also contributes to its potential to cause extrapyramidal side effects, as striatal D₂ receptors modulate motor control pathways [3] [7] [8].

Table 1: Key Sites of Metoclopramide D₂ Receptor Antagonism and Functional Consequences [1] [3] [7]

Anatomic SiteReceptor LocationPrimary Functional ConsequenceClinical Effect
Chemoreceptor Trigger Zone (Area Postrema)Postsynaptic D₂Inhibition of emetic signaling to the vomiting centerAntiemesis (Central Effect)
Gastric Myenteric PlexusPresynaptic D₂Disinhibition of ACh release; Enhanced cholinergic transmissionIncreased gastric tone & emptying (Prokinetic)
Pylorus & Duodenal BulbPostsynaptic D₂Counteraction of dopamine-induced smooth muscle relaxationRelaxation of sphincters; Improved coordination
Striatum (Basal Ganglia)Postsynaptic D₂Altered motor circuit regulationRisk of Extrapyramidal Symptoms (Adverse Effect)
Pituitary Gland (Lactotrophs)Postsynaptic D₂Disinhibition of prolactin secretionHyperprolactinemia (Galactorrhea, Amenorrhea)

Serotonergic Receptor Interactions: 5-HT3 Antagonism and 5-HT4 Agonism in Gastrointestinal Motility

Beyond dopamine blockade, metoclopramide exhibits significant interactions with serotonin (5-hydroxytryptamine, 5-HT) receptors, critically contributing to its prokinetic and antiemetic profile. Its actions are dualistic: antagonism at 5-HT₃ receptors and agonism at 5-HT₄ receptors [3] [7] [8].

  • 5-HT₃ Receptor Antagonism: Metoclopramide binds to and blocks 5-HT₃ receptors located on vagal afferent nerve terminals in the gut mucosa and within the brainstem (notably the nucleus tractus solitarius and area postrema/CTZ). Serotonin release from enterochromaffin cells, particularly in response to cytotoxic drugs or mucosal irritation, activates these vagal afferents, triggering the vomiting reflex via the brainstem. By antagonizing 5-HT₃ receptors, metoclopramide dampens this vagal stimulation, providing a peripheral antiemetic effect complementary to its central D₂ blockade in the CTZ. This mechanism aligns it with selective 5-HT₃ antagonists (e.g., ondansetron), though metoclopramide's affinity for 5-HT₃ is moderate compared to its D₂ affinity [3] [5] [8].
  • 5-HT₄ Receptor Agonism: This is a pivotal mechanism for metoclopramide's prokinetic action. Acting as an agonist at 5-HT₄ receptors located presynaptically on cholinergic neurons within the myenteric plexus, metoclopramide enhances the release of acetylcholine (ACh) into the synaptic cleft. The released ACh then stimulates muscarinic (M₃) receptors on GI smooth muscle cells, leading to increased smooth muscle contraction, enhanced amplitude of contractions, and improved coordination. Specifically, this agonism facilitates: 1) Increased tone and peristaltic amplitude in the esophageal body, 2) Increased lower esophageal sphincter (LES) resting pressure, 3) Enhanced antral contractions, 4) Synchronized antroduodenal motility, 5) Relaxation of the pylorus and duodenal bulb, and 6) Accelerated gastric emptying and small intestinal transit. The 5-HT₄ mediated release of ACh works synergistically with the disinhibition of ACh release caused by D₂ receptor blockade [1] [3] [7].

Prokinetic Effects: Cholinergic Pathway Facilitation via Enteric Nervous System Stimulation

The ultimate prokinetic effect of metoclopramide is achieved primarily through the facilitation of cholinergic neurotransmission within the enteric nervous system (ENS). This facilitation results from the convergent actions of its D₂ antagonism and 5-HT₄ agonism, both leading to increased ACh availability at the neuromuscular junction [3] [7] [9].

  • D₂ Receptor-Mediated Disinhibition: Dopamine, acting on presynaptic D₂ receptors on cholinergic neurons in the myenteric plexus, normally inhibits ACh release. Metoclopramide's blockade of these presynaptic D₂ receptors removes this inhibitory brake, allowing for enhanced ACh release in response to neuronal stimulation.
  • 5-HT₄ Receptor-Mediated Stimulation: As a 5-HT₄ agonist, metoclopramide directly stimulates these receptors on the same cholinergic nerve terminals. Activation of presynaptic 5-HT₄ receptors is positively coupled to ACh release, further augmenting the amount of neurotransmitter released into the synapse.
  • Muscarinic Receptor Sensitization: Some evidence suggests metoclopramide may also sensitize GI smooth muscle to the effects of ACh by enhancing the responsiveness of post-junctional M₃ muscarinic receptors, although this is likely a secondary mechanism compared to the increased ACh release [7].

The net effect is a significant increase in cholinergic tone specifically in the proximal GI tract. This leads to: 1) Increased gastric fundic tone, 2) Enhanced amplitude and frequency of antral contractions, 3) Improved antroduodenal coordination (pyloric relaxation coinciding with antral contraction), 4) Increased duodenal and jejunal peristalsis, and consequently, 5) Accelerated gastric emptying of solids and liquids. Importantly, metoclopramide exerts minimal prokinetic effects on the colon [3] [7] [8].

Table 2: Summary of Metoclopramide's Primary Mechanisms Driving Prokinetic Effects [1] [3] [7]

Primary TargetMechanism of ActionNeurotransmitter EffectResulting Physiological Change
Presynaptic D₂ Receptor (Myenteric Plexus)AntagonismDisinhibition → ↑ Acetylcholine (ACh) ReleaseEnhanced cholinergic drive to GI smooth muscle
Presynaptic 5-HT₄ Receptor (Myenteric Plexus)AgonismStimulation → ↑↑ Acetylcholine (ACh) ReleasePotentiated cholinergic drive to GI smooth muscle
Postsynaptic D₂ Receptor (GI Smooth Muscle)AntagonismCounteracts dopamine-induced smooth muscle relaxationIncreased baseline tone & contractility
5-HT₃ Receptor (Vagal Afferents/CTZ)Antagonism↓ Vagus nerve firing to brainstem vomiting centerReduced nausea/vomiting triggers (Complementary antiemetic)
Muscarinic M₃ Receptor (Smooth Muscle)Indirect Sensitization (Proposed)↑ Response to released AChPotentiation of ACh-induced contraction

Comparative Pharmacodynamics: Metoclopramide vs. Domperidone in Peripheral vs. Central Activity

Both metoclopramide and domperidone are dopamine D₂ receptor antagonists used for their prokinetic and antiemetic effects. However, critical differences in their pharmacokinetic properties and receptor selectivity profiles result in distinct pharmacodynamic outcomes, particularly regarding central nervous system (CNS) penetration and serotonergic activity [2] [3] [6].

  • Blood-Brain Barrier Penetration:
  • Metoclopramide: Readily crosses the blood-brain barrier (BBB). This allows for effective central antiemetic action via D₂ blockade in the CTZ (area postrema, which lacks a complete BBB). However, it also permits significant interaction with D₂ receptors in other brain regions, notably the basal ganglia (striatum), leading to a risk of extrapyramidal symptoms (EPS) like acute dystonia, akathisia, and tardive dyskinesia. Central antagonism can also cause sedation, anxiety, and depression.
  • Domperidone: Poorly penetrates the intact BBB. Its antiemetic effect is mediated primarily by blocking D₂ receptors in the peripheral CTZ (part of the area postrema outside the BBB) and in the stomach. Its negligible penetration into the basal ganglia significantly reduces its potential to cause central EPS compared to metoclopramide. This is a key advantage for domperidone regarding neurological side effects [3] [6] [10].

  • Receptor Selectivity Profile:

  • Metoclopramide: Exhibits multi-receptor pharmacology: potent D₂ antagonist, 5-HT₃ antagonist, and 5-HT₄ agonist. The 5-HT₄ agonism is crucial for its direct prokinetic effect via enhanced ACh release in the ENS. The antiemetic profile is broad, combining central CTZ D₂ blockade and peripheral vagal afferent 5-HT₃ blockade.
  • Domperidone: Primarily a selective peripheral D₂/D₃ receptor antagonist. It lacks significant affinity for serotonin receptors (5-HT₃, 5-HT₄), cholinergic receptors, or adrenergic receptors. Its prokinetic effect relies solely on disinhibition of ACh release via peripheral D₂ blockade in the myenteric plexus. Its antiemetic effect is mediated via blockade of peripheral CTZ D₂ receptors and possibly gastric D₂ receptors [3] [6].

  • Clinical Efficacy Comparison:Clinical trials comparing the two drugs for symptomatic diabetic gastroparesis generally show comparable efficacy in alleviating core symptoms like nausea, vomiting, bloating, and early satiety. A pivotal double-blind, multicenter trial demonstrated equivalent improvement in symptoms after 4 weeks of treatment [6].However, studies consistently show a significant difference in central nervous system (CNS) adverse effects. The same trial found somnolence (49% vs 29%, p=0.02) and reduced mental acuity (33% vs 20%, p=0.04) were significantly more common and severe with metoclopramide than domperidone after 4 weeks. Akathisia, asthenia, anxiety, and depression also trended higher with metoclopramide [6]. This difference is directly attributable to metoclopramide's CNS penetration versus domperidone's relative exclusion.

Table 3: Comparative Pharmacodynamics of Metoclopramide and Domperidone [2] [3] [6]

Pharmacodynamic PropertyMetoclopramideDomperidone
Primary Receptor TargetsD₂ Antagonist, 5-HT₃ Antagonist, 5-HT₄ AgonistSelective Peripheral D₂/D₃ Antagonist
Blood-Brain Barrier PenetrationSignificant (Crosses BBB)Negligible (Does not cross intact BBB)
Central Antiemetic Site (CTZ)Direct blockade (Area postrema within BBB)Limited blockade (Peripheral CTZ zones only)
Prokinetic MechanismD₂ Blockade (Disinhibition) + 5-HT₄ Agonism (↑ ACh Release)D₂ Blockade (Disinhibition of ACh Release)
Risk of Central EPS (e.g., TD)High (Significant striatal D₂ blockade)Very Low (Negligible striatal D₂ blockade)
CNS Side Effects (Somnolence etc.)More Frequent & SevereLess Frequent & Severe
hERG Channel Blockade (QT Risk)PresentPresent
30-day Ventricular Arrhythmia RiskVery Low (0.02%)Very Low (0.02%)
Relative Efficacy (Symptoms)Equivalent to DomperidoneEquivalent to Metoclopramide

Properties

CAS Number

54143-57-6

Product Name

Reglan

IUPAC Name

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride

Molecular Formula

C14H23Cl2N3O2

Molecular Weight

336.3 g/mol

InChI

InChI=1S/C14H22ClN3O2.ClH/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;/h8-9H,4-7,16H2,1-3H3,(H,17,19);1H

InChI Key

RVFUNJWWXKCWNS-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.O.Cl

Solubility

>50.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide
Cerucal
Dihydrochloride, Metoclopramide
Hydrochloride, Metoclopramide
Maxolon
Metaclopramide
Metoclopramide
Metoclopramide Dihydrochloride
Metoclopramide Hydrochloride
Metoclopramide Monohydrochloride
Metoclopramide Monohydrochloride, Monohydrate
Monohydrochloride, Metoclopramide
Primperan
Reglan
Rimetin

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.